molecular formula C10H20NO3P B14745296 Diethyl [(diethylamino)ethynyl]phosphonate CAS No. 5074-75-9

Diethyl [(diethylamino)ethynyl]phosphonate

Cat. No.: B14745296
CAS No.: 5074-75-9
M. Wt: 233.24 g/mol
InChI Key: STFKQNUBRQLCBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl [(diethylamino)ethynyl]phosphonate is an organophosphorus compound with a unique structure that includes a phosphonate group and an ethynyl group attached to a diethylamino moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl [(diethylamino)ethynyl]phosphonate typically involves the reaction of diethyl phosphite with a suitable ethynylamine derivative. One common method is the Michaelis-Arbuzov reaction, where diethyl phosphite reacts with an alkyl halide to form the desired phosphonate compound . Another approach involves the use of palladium-catalyzed cross-coupling reactions, which can efficiently form the C-P bond under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of microwave irradiation and other advanced techniques can also enhance reaction efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Diethyl [(diethylamino)ethynyl]phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve moderate temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions include various phosphonic acid derivatives, phosphine oxides, and substituted phosphonates, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to diethyl [(diethylamino)ethynyl]phosphonate include:

Uniqueness

This compound is unique due to its combination of the ethynyl and diethylamino groups, which confer specific reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications, offering advantages over simpler phosphonate esters in terms of versatility and functionality .

Properties

CAS No.

5074-75-9

Molecular Formula

C10H20NO3P

Molecular Weight

233.24 g/mol

IUPAC Name

2-diethoxyphosphoryl-N,N-diethylethynamine

InChI

InChI=1S/C10H20NO3P/c1-5-11(6-2)9-10-15(12,13-7-3)14-8-4/h5-8H2,1-4H3

InChI Key

STFKQNUBRQLCBZ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C#CP(=O)(OCC)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.